1-Hydroxy-8-methoxy-10H-anthracen-9-one
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Overview
Description
1-Hydroxy-8-methoxy-10H-anthracen-9-one is an organic compound belonging to the anthracene family. It is characterized by its unique structure, which includes a hydroxyl group at the first position and a methoxy group at the eighth position on the anthracene backbone. This compound is known for its applications in various fields, including organic synthesis, dye manufacturing, and as a reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-8-methoxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the methoxylation of 1-hydroxyanthracene. This reaction typically requires a methoxy donor, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the eighth position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-8-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1-Hydroxy-8-methoxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacturing of dyes, pigments, and fluorescent brightening agents
Mechanism of Action
The mechanism of action of 1-Hydroxy-8-methoxy-10H-anthracen-9-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions with biological molecules, influencing pathways related to its biological activities .
Comparison with Similar Compounds
1-Hydroxyanthracene: Lacks the methoxy group, leading to different reactivity and applications.
8-Methoxyanthracene: Lacks the hydroxyl group, affecting its chemical properties and uses.
Anthracen-9(10H)-one: A parent compound without the hydroxyl and methoxy groups, used in different contexts
Uniqueness: 1-Hydroxy-8-methoxy-10H-anthracen-9-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
1-hydroxy-8-methoxy-10H-anthracen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-12-7-3-5-10-8-9-4-2-6-11(16)13(9)15(17)14(10)12/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNCIFRRMSGNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568303 |
Source
|
Record name | 1-Hydroxy-8-methoxyanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138591-01-2 |
Source
|
Record name | 1-Hydroxy-8-methoxyanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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